2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide
Description
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide is a fluorinated pyridine derivative featuring a carboxamide group at the pyridine ring’s 3-position and a 2-fluoroethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
2-fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-3-5-12-8(13)6-2-1-4-11-7(6)10/h1-2,4H,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSFEICEPXSIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, sulfonates, or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of high-temperature fluorination reactions. For example, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at 450–500°C can yield a mixture of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for the synthesis of fluorinated pyridines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield fluorinated pyridines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Scientific Research Applications
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks for the synthesis of pharmaceuticals due to their enhanced stability and bioavailability.
Radiopharmaceuticals: Fluorine-18 labeled pyridines are used in positron emission tomography (PET) imaging for cancer diagnosis and other medical applications.
Agricultural Chemistry: Fluorinated compounds are used as active ingredients in pesticides and herbicides due to their improved physical, biological, and environmental properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This can lead to improved binding affinity and efficacy in various biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Fluorine Substitution: The target compound’s 2-fluoro-pyridine and 2-fluoroethyl groups contrast with N-(2,2-difluoroethyl)-2-fluoropyridine-3-carboxamide (), which has a geminal difluoroethyl group. The additional fluorine in the latter increases electronegativity and may enhance metabolic resistance but could reduce solubility .
Amide Substituent Effects :
- Replacement of the 2-fluoroethyl group with a 4-fluorophenethyl chain (as in ) introduces aromaticity, increasing molecular weight and hydrophobicity. This modification could influence blood-brain barrier penetration or target selectivity .
- The pyrrolopyridine-based carboxamides () demonstrate that bicyclic cores (e.g., pyrrolo[3,2-b]pyridine) paired with 2-fluoroethylamide groups exhibit PDE6 inhibition, suggesting the importance of both heterocycle and substituent in enzyme targeting .
Heterocyclic Core Variations :
- STK122203 () replaces pyridine with a benzene ring and incorporates a thiazole moiety, highlighting how core structure changes shift biological activity—e.g., from pyridine-based enzymes to thiazole-associated targets like kinases .
- Pyrrolopyridine derivatives () show that fused-ring systems can enhance binding affinity but may complicate synthesis and pharmacokinetics .
Biological Activity :
- While direct activity data for the target compound are unavailable, pyrrolopyridine-3-carboxamides () with 2-fluoroethyl groups exhibit PDE6 inhibition, albeit with varying potency (IC₅₀: 1000–100,000 nM). This suggests that subtle structural changes (e.g., fluorination pattern, core rigidity) critically modulate activity .
Biological Activity
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms often enhances the pharmacokinetic properties of compounds, making them more suitable for therapeutic applications. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with fluorine atoms at the 2-position and a carboxamide functional group. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 195.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms can enhance binding affinity through:
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The fluorinated structure increases lipophilicity, enhancing membrane permeability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that fluorinated compounds can possess significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, potentially due to enhanced interaction with bacterial cell membranes.
Anticancer Properties
Fluorinated compounds are frequently investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with cell signaling pathways. In vitro assays indicated that the compound could reduce the viability of cancer cell lines.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of similar compounds in models of neuroinflammation. The ability of this compound to cross the blood-brain barrier (BBB) may allow it to exert protective effects in neurodegenerative diseases.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of various fluorinated pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Study : In a study assessing the cytotoxicity of this compound on human breast cancer cells (MCF-7), it was found that treatment with 50 µM of the compound resulted in a 40% reduction in cell viability compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
